![molecular formula C21H18N2O3S2 B2770855 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 587005-77-4](/img/structure/B2770855.png)
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolone ring, and multiple substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrolone ring and subsequent functionalization with hydroxy, thiophene-2-carbonyl, and p-tolyl groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Thiazole derivatives: Similar compounds with thiazole rings, such as 2-aminothiazole and 4-methylthiazole.
Pyrrolone derivatives: Compounds with pyrrolone rings, like pyrrolidone and pyrrole.
Hydroxy-substituted compounds: Other hydroxy-substituted molecules with potential biological activities.
Uniqueness: 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrol derivatives and features a unique combination of thiazole and thiophene moieties. Its structure contributes to various pharmacological properties, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O3S2, and it possesses several functional groups that enhance its biological activity. The presence of hydroxyl and carbonyl groups is crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H16N2O3S2 |
Molecular Weight | 384.47 g/mol |
Solubility | Moderate in polar solvents |
Physical State | Solid at room temperature |
The primary mechanism of action for this compound involves the inhibition of tyrosinase activity. In vitro studies have shown that compounds with similar structures exhibit significant inhibitory effects on tyrosinase, with IC50 values typically in the low micromolar range. This suggests potential applications in treating hyperpigmentation disorders and melanoma.
Tyrosinase Inhibition
Research indicates that this compound effectively inhibits tyrosinase, which is critical for melanin production. The inhibition of this enzyme can help manage conditions like hyperpigmentation and skin cancers.
Antitumor Activity
In studies evaluating the antitumor properties of related compounds, derivatives containing thiazolidine structures have shown promising results against various cancer cell lines. For example, some pyrrol derivatives demonstrated potent cytotoxicity against glioblastoma multiforme cells, indicating a potential application in oncology.
Case Studies
-
In Vitro Studies : A study assessed the inhibitory effects of similar pyrrol derivatives on cancer cell proliferation. Compounds with structural similarities to the target compound exhibited significant reductions in cell viability in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.
- Results :
- HeLa cells: Growth inhibition at 54.25%
- HepG2 cells: Growth inhibition at 38.44%
- Results :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, utilizing specific reagents such as thiophene-2-carboxylic acid derivatives and fluorinated phenyl compounds. Reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-11-6-8-14(9-7-11)17-16(18(24)15-5-4-10-27-15)19(25)20(26)23(17)21-22-12(2)13(3)28-21/h4-10,17,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYEDYMUVWGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C)C)O)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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